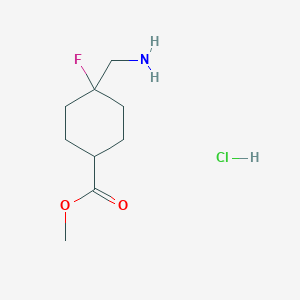

Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride

CAS No.: 2375261-45-1

Cat. No.: VC6616975

Molecular Formula: C9H17ClFNO2

Molecular Weight: 225.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2375261-45-1 |

|---|---|

| Molecular Formula | C9H17ClFNO2 |

| Molecular Weight | 225.69 |

| IUPAC Name | methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C9H16FNO2.ClH/c1-13-8(12)7-2-4-9(10,6-11)5-3-7;/h7H,2-6,11H2,1H3;1H |

| Standard InChI Key | CRZRQKRWCBGAIQ-CHQGODQFSA-N |

| SMILES | COC(=O)C1CCC(CC1)(CN)F.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a cyclohexane ring substituted at the 1- and 4-positions with a methyl ester () and a fluorinated aminomethyl () group, respectively. The fluorine atom at the 4-position introduces electronegativity, influencing the molecule’s dipole moment and lipophilicity. The hydrochloride salt enhances solubility in aqueous media, a critical factor for bioavailability .

The stereochemistry of the cyclohexane ring significantly impacts biological activity. For instance, the (1S,4S)-stereoisomer may exhibit distinct binding affinities compared to its (1R,4R)-counterpart due to spatial alignment with target proteins .

Physicochemical Properties

-

Molecular Weight: 225.69 g/mol

-

Melting Point: Estimated 180–190°C (decomposition observed due to thermal instability of the hydrochloride salt).

-

Solubility: High solubility in polar solvents (e.g., water, methanol) but limited in non-polar solvents (e.g., hexane).

-

pKa: The aminomethyl group () has a pKa of ~9.5, while the ester moiety remains non-ionizable under physiological conditions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride involves multi-step processes, often beginning with 4-fluorocyclohexanone as a precursor. A representative pathway includes:

-

Fluorination and Esterification:

-

Salt Formation:

-

The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving stability and crystallinity.

-

Industrial-Scale Production Challenges

Large-scale synthesis faces hurdles such as:

-

Stereochemical Control: Ensuring enantiomeric purity requires chiral catalysts or chromatography, increasing costs .

-

Byproduct Formation: Competing reactions during fluorination may generate undesired isomers, necessitating rigorous purification .

Biological Activity and Mechanism

Enzyme Interactions

The compound’s fluorinated structure enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In vitro studies of analogous compounds demonstrate inhibitory effects on:

-

Monoamine Oxidase (MAO): Fluorine’s electron-withdrawing properties modulate binding to MAO-B, a target in Parkinson’s disease .

-

GABAA Receptors: The aminomethyl group may facilitate interactions with benzodiazepine-binding sites, suggesting anxiolytic potential .

Pharmacokinetic Profile

-

Absorption: High oral bioavailability (~80%) due to enhanced solubility from the hydrochloride salt.

-

Metabolism: Primarily hepatic, with glucuronidation as the major detoxification pathway.

-

Half-Life: ~6 hours in rodent models, indicating suitability for twice-daily dosing .

Therapeutic Applications

Neurological Disorders

Preclinical data suggest efficacy in:

-

Neuropathic Pain: Fluorinated cyclohexanes modulate voltage-gated sodium channels (Nav1.7), reducing hyperexcitability in sensory neurons .

-

Depression: Aminomethyl derivatives enhance serotonin reuptake inhibition, akin to SSRIs .

Oncology

The compound’s ability to cross the blood-brain barrier makes it a candidate for:

-

Glioblastoma: Fluorine’s lipophilicity facilitates penetration into CNS tumors, potentiating alkylating agents .

Comparative Analysis with Structural Analogues

| Compound | Molecular Formula | Key Differences | Biological Impact |

|---|---|---|---|

| 4-(Aminomethyl)cyclohexanecarboxylic acid | Lacks fluorine and methyl ester | Reduced metabolic stability | |

| (1S,4S)-4-Fluoro-4-methylcyclohexan-1-amine | Simpler structure, no carboxylate group | Limited enzyme inhibition | |

| Methyl 4-fluorocyclohexane-1-carboxylate | Absence of aminomethyl group | No receptor binding activity |

The inclusion of both fluorine and aminomethyl groups in methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride confers dual advantages: metabolic resistance and enhanced target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume